molecular formula C2H7NO2 B1280057 Ammonium-15N acetate CAS No. 86451-35-6

Ammonium-15N acetate

Cat. No. B1280057
CAS RN: 86451-35-6
M. Wt: 78.08 g/mol
InChI Key: USFZMSVCRYTOJT-IEOVAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium acetate is a compound that has been utilized in various chemical reactions and has implications in biological systems. It is known to be involved in the synthesis of different organic compounds and has been used as a catalyst in several chemical processes. The compound has also been studied for its effects on biological organisms, such as its role in promoting colon carcinogenesis when combined with certain carcinogens in rats .

Synthesis Analysis

Ammonium acetate has been employed as a catalyst in the synthesis of various organic compounds. For instance, it has been used to catalyze the one-pot three-component synthesis of pyrano[3,2-c]chromene derivatives, which are of interest due to their pharmacological properties . Additionally, it has been involved in the solvent-free synthesis of 1,3-disubstituted-2,3-dihydro-1H-naphth-[1,2e][1,3]-oxazine, demonstrating its versatility as a catalyst under both neat heating and microwave irradiation conditions .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of ammonium-15N acetate, they do provide insights into related compounds. For example, the synthesis and infrared spectrum analysis of acetonitrile-15N, which is synthesized from ammonium chloride with a high 15N isotopic content, can offer parallels in understanding the structural aspects of nitrogen-containing compounds .

Chemical Reactions Analysis

Ammonium acetate has been found to efficiently catalyze the deprotection of aromatic acetates, yielding phenols without affecting sensitive functionalities. This showcases its selectivity and mildness as a catalyst in chemical reactions . Furthermore, it has been used as a dual reagent-catalyst in the synthesis of bis(3-indolyl)pyridines, highlighting its role in facilitating complex organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium acetate have been explored in various contexts. For instance, its role in ionothermal synthesis of α-Fe2O3 nanochains suggests its utility in materials science for creating structures with high sensitivity to gases like H2S . In clinical applications, ammonium acetate has been recognized as a versatile buffer for high-performance liquid chromatography, capable of separating a wide range of clinically important compounds . Additionally, the study of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate, while not the same compound, provides insights into the behavior of ammonium-based compounds in forming hydrogen bonds, which could be relevant to understanding the properties of ammonium acetate .

Scientific Research Applications

Environmental Remediation

Ammonium acetate is utilized in the electrokinetic remediation of contaminated soils, particularly for the removal of heavy metals like copper. In a study by Chen et al. (2011), high concentrations of ammonium acetate were necessary to sustain electroosmotic flow and improve the efficiency of copper removal from soil (Chen, Yang, Wu, & Ton, 2011).

Marine Nitrogen-Cycle Research

15N-labeled compounds, including ammonium, are crucial in marine nitrogen-cycle studies. They enable researchers to trace complex nitrogen transformations such as nitrification, denitrification, anammox, and N-fixation. Advances in methodology, such as the direct application of 15N isotopes, have yielded new insights into marine nitrogen cycling (Marchant, Mohr, & Kuypers, 2016).

Agricultural Efficiency

Research by Mousavi Shalmani et al. (2017) explored the effects of 15N-labeled ammonium sulfate with a nitrification inhibitor on different wheat genotypes. The study found that genotypes with lower discrimination indexes had greater ammonium uptake, leading to increased crop yield and nitrogen fertilizer use efficiency (Mousavi Shalmani et al., 2017).

Understanding Ammonium Transport in Organisms

Ariz et al. (2018) investigated the natural nitrogen isotopic signature to understand ammonium transport in living organisms. Their study provided insights into the deprotonation mechanism during ammonium transport, crucial for physiological processes in various organisms (Ariz et al., 2018).

Nitrogen Cycling in Soil

Liu et al. (2016) applied a 15N tracing technique to examine the effects of organic carbon sources on soil nitrogen cycling. The study demonstrated how different carbon sources can control soil processes like dissimilatory nitrate reduction to ammonium (Liu et al., 2016).

Fertilizer Efficiency in Agriculture

Boschiero et al. (2018) evaluated 15N recovery in sugarcane affected by different nitrogen forms. The study concluded that the preference for ammonium uptake did not necessarily lead to higher 15N recovery, challenging assumptions in fertilizer management (Boschiero, Mariano, & Trivelin, 2018).

Analyzing Nitrogen Isotopes in Environmental Samples

Liu et al. (2014) developed a chemical method for nitrogen isotopic analysis of ammonium in environmental samples. This method allows for determining the natural abundance of 15N in ammonium, beneficial for various ecological and environmental studies (Liu, Fang, Tu, & Pan, 2014).

Safety And Hazards

Ammonium-15N Acetate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water .

Relevant Papers One relevant paper titled “Chemically oxidized biochar increases ammonium-15N recovery and phosphorus uptake in a grassland” was found . The paper discusses how soil amendment with biochar, including Ammonium-15N Acetate, can increase nutrient dynamics in the soil .

properties

IUPAC Name

acetic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.[15NH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491504
Record name Acetic acid--(~15~N)ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium-15N acetate

CAS RN

86451-35-6
Record name Acetic acid--(~15~N)ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86451-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoethyl methyl ether (20 uL, 0.208 mmol) and potassium carbonate (52 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was heated at 65° C. overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-methoxyethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (75 mg, 68%). 1H NMR (DMSO-d6) δ 1.90 (m, 2H), 2.22 (m, 4H), 2.54 (m, 2H), 3.02 (m, 2H), 3.26 (s, 3H), 3.46 (m, 2H), 3.94 (m, s, 3H), 4.66 (m, 1H), 7.30 (d, J=8.19 Hz, 1H), 7.34 (s, 1H), 7.74 (d, J=7.84 Hz, 1H), 7.90 (d, J=10.33 Hz, 1H), 7.99 (m, 1H), 8.24 (s, 1H), 8.30 (d, J=8.23 Hz, 1H), 9.89 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoacetamide (28 mg, 0.208 mmol) and cesium carbonate (123 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was stirred at room temperature overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-amino-2-oxoethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (70 mg, 63%). 1H NMR (DMSO-d6) δ 1.90 (m, 5H), 2.34 (m, 4H), 2.93 (s, 2H), 2.99 (m, 2H), 3.94 (s, 3H), 4.69 (m, 1H), 7.12 (s, 1H), 7.25 (s, 1H), 7.30 (d, J=8.15 Hz, 1H), 7.34 (s, 1H), 7.75 (d, J=8.15 Hz, 1H), 7.87 (d, J=10.30 Hz, 1H), 7.99 (m, 1H), 8.25 (s, 1H), 8.31 (d, J=8.14 Hz, 1H), 9.90 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butylithum (1.34M, 3.0 mL, 4 mmol) was added slowly to a mixture of 1H-benzo[d]imidazol-1-ylmethanol (296 mg, 2.0 mmol) in THF (9.0 mL) at −78° C. The reaction mixture was allowed to warm up to −20° C. and kept at −20° C. for 30 minutes then cooled back to −78° C. cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde (420 mg, 1 mmol) in THF (5 mL) was added slowly. After 20 minutes, the dry ice bath was removed and the reaction mixture was stirred at room temperature overnight. Saturated ammonium chloride solution was added followed by ether. The layers were separated and the aqueous layer was neutralized with sodium hydroxide (1.0N) and extracted with dichloromethane. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was first purified by flash column chromatography using dichloromethane/methanol (95:5 to 85:15) as mobile phase then by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give cis-(4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}phenyl)(1H-benzo[d]imidazol-2-yl)methanol (2 mg, 0.4%). 1H NMR (CDCl3) δ 1.68 (m, 2H), 1.81 (m, 2H), 2.01 (m, 2H), 2.13 (m, 2H), 2.33 (s, 3H), 2.42 (m, 2H), 2.64 (m, 7H), 4.68 (bs, 3H), 4.93 (m, 1H), 5.77 (bs, 2H), 6.06 (s, 1H), 7.20 (m, 2H), 7.52 (m, 2H), 7.58 (m, 4H), 8.32 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=538.3, Rt=3.80 min.
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde
Quantity
420 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.453 mmol), 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole (303 mg, 0.906 mmol), palladium tetrakistriphenyphosphine (0.31 mg, 0.027 mmol) and sodium carbonate (155 mg, 1.09 mmol) were mixed with ethylene glycol dimethyl ether (5 mL) and water (2.5 mL). The reaction mixture was heated at reflux overnight under nitrogen. The solvent was removed and the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give trans-3-[4-(1H-benzo[d]imidazol-1-ylmethyl)-3-methoxyphenyl]-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (35 mg, 15%). 1H NMR (DMSO-d6) δ 1.46 (m, 2H), 1.95 (m, 10H), 2.13 (s, (3H), 2.32 (m, 5H), 4.62 (m, 1H), 5.78 (s, 2H), 7.22 (m, 2H), 7.49 (m, 2H), 7.62 (m, 4H), 8.22 (s, 1H), 8.44 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=522.3, Rt=0.82 min.
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium-15N acetate
Reactant of Route 2
Ammonium-15N acetate
Reactant of Route 3
Ammonium-15N acetate
Reactant of Route 4
Ammonium-15N acetate
Reactant of Route 5
Ammonium-15N acetate
Reactant of Route 6
Ammonium-15N acetate

Citations

For This Compound
6
Citations
SI Pisarenko, EB Minkovskii, IM Studneva - Bulletin of Experimental …, 1980 - Springer
… The quantity of 15N incorporated into urea increases with an increase in the concentration of ammonium-15N acetate in the perfusion fluid from 1.6 to 3.4 mM. Isoproterenol necrosis of …
Number of citations: 1 link.springer.com
NL SULFOXIMINES - scholar.archive.org
… This hypothesis was comforted by the fact that when using ammonium-15N acetate as ammonia source, the second AB system was then predominant (Figure 1 – top). It showed that this …
Number of citations: 0 scholar.archive.org
DE Kiehl, RK Julian, Jr… - Rapid communications in …, 1998 - Wiley Online Library
… This question was addressed experimentally by the substitution of ammonium-15N acetate in the HPLC mobile phase, and the corresponding ESI mass spectra were inspected for …
OI Pisarenko, EB Minkovskii, IM Studneva - Bulletin of Experimental …, 1980 - Springer
… Abscissa, concentration of ammonium-15N acetate in perfusion fluid (in mM); ordinate, concentration of :SN (in pg-atoms/100 ml). 1) Normal; 2) isoproterenol-induced necrosis, …
Number of citations: 3 link.springer.com
NM Mironov, VV Lobanenkov, VS Shapot - Bulletin of Experimental …, 1980 - Springer
… The quantity of 15N incorporated into urea increases with an increase in the concentration of ammonium-15N acetate in the perfusion fluid from 1.6 to 3.4 mM. Isoproterenol necrosis of …
Number of citations: 1 link.springer.com
JK Park, S Lee, A Park, SJ Baek - Analytical Chemistry, 2020 - ACS Publications
The recognition capability of the identification system using Raman spectroscopy is increasing with the demands in the field. Among the various approaches that determine the identity …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.